1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
The compound belongs to a class of chemicals that have garnered interest for their unique structural features and potential receptor binding properties. Research has focused on understanding their synthesis, molecular structure, and properties to explore their utility in various fields.
Synthesis Analysis
The synthesis of similar spiro compounds involves key steps such as the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, and the reaction of lactols with stabilized phosphoranes to afford spiropiperidines with carbon residues in position 3. These methodologies indicate a complex synthesis route involving multiple steps and reagents (Maier & Wünsch, 2002).
Molecular Structure Analysis
Molecular structure analysis through NMR spectroscopy and X-ray diffraction has been employed to understand the conformational preferences of related compounds. For instance, tropane-spiro-imidazolines show preferred conformations in solution and solid state, providing insights into their molecular structures (Whelan et al., 1995).
Chemical Reactions and Properties
Compounds containing the benzofuran moiety can undergo various chemical reactions, including reactions with diazotized heterocyclic amines and hydroximoyl chlorides, leading to a plethora of derivatives. These reactions highlight the chemical versatility and reactivity of the benzofuran core (Abdelhamid et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the applications and handling of these compounds. For example, the crystal structure of certain derivatives can reveal information about molecular conformations and potential intermolecular interactions (Pfaffenrot et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's structure. For instance, the presence of nitrile groups and the specific spiro arrangement can significantly influence the compound's affinity and selectivity towards certain receptors, impacting its chemical behavior and potential applications (Maier & Wünsch, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-4-5-16-15(2)19(28-18(16)12-14)21(27)26-10-7-22(8-11-26)20-17(23-13-24-20)6-9-25(22)3/h4-5,12-13H,6-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUBYGLBXAXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC4(CC3)C5=C(CCN4C)NC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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